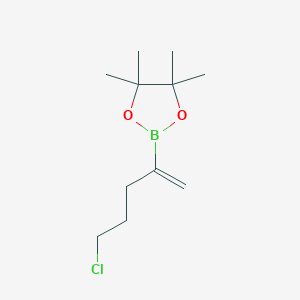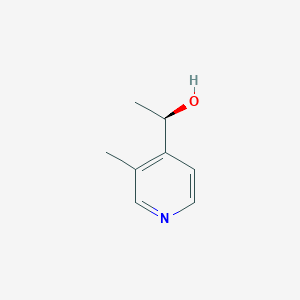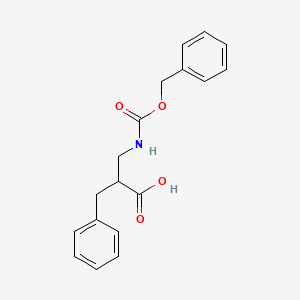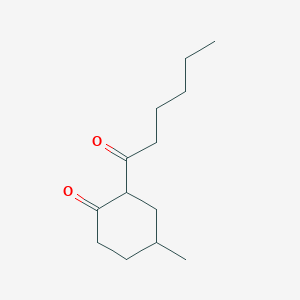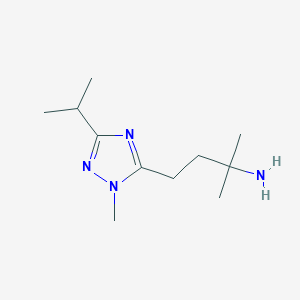
4-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)-2-methylbutan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a chemical with the systematic name 4-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylbutan-2-amine .
- It belongs to the class of amines and contains a triazole ring.
- The compound’s structure consists of an isopropyl group, a methyl group, and an amine functional group attached to the triazole ring.
- It may have applications in various fields due to its unique structure.
Métodos De Preparación
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is through a multistep process starting from commercially available starting materials.
Reaction Conditions: Specific reaction conditions depend on the synthetic route chosen. These may include temperature, solvent, and reagent concentrations.
Industrial Production: While I don’t have specific industrial production methods for this compound, it’s likely that large-scale production would involve efficient and cost-effective processes.
Análisis De Reacciones Químicas
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions. For example, reduction could yield an amine derivative.
Aplicaciones Científicas De Investigación
Biology: It could be used as a probe or ligand in biological studies due to its unique structure.
Medicine: Investigations may explore its pharmacological properties or potential therapeutic applications.
Industry: If scalable production methods are developed, it could find use in industry.
Mecanismo De Acción
- Unfortunately, I don’t have specific information on the mechanism of action for this compound. Further research would be needed to understand how it exerts its effects.
- Molecular targets and pathways involved would require experimental studies.
Comparación Con Compuestos Similares
Uniqueness: Its combination of a triazole ring, isopropyl group, and amine functionality sets it apart.
Similar Compounds: While I don’t have an exhaustive list, related compounds include 2-[2-oxo-2-(1-pyrrolidinyl)ethyl]-6-phenyl-3(2H)-pyridazinone and N-phenyl-5-{[2-(2-pyridinyl)-1-pyrrolidinyl]carbonyl}-2-aminobenzamide .
Remember that further research and experimental data would provide deeper insights into this compound’s properties and applications
Propiedades
Fórmula molecular |
C11H22N4 |
|---|---|
Peso molecular |
210.32 g/mol |
Nombre IUPAC |
2-methyl-4-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)butan-2-amine |
InChI |
InChI=1S/C11H22N4/c1-8(2)10-13-9(15(5)14-10)6-7-11(3,4)12/h8H,6-7,12H2,1-5H3 |
Clave InChI |
LZFVJULOGVZYSI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=N1)CCC(C)(C)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


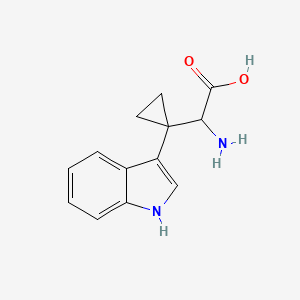

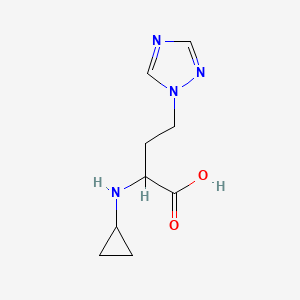

![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/structure/B13543333.png)
![1-{6-Oxa-3-azabicyclo[3.1.1]heptan-3-yl}ethan-1-one](/img/structure/B13543334.png)
![3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)


